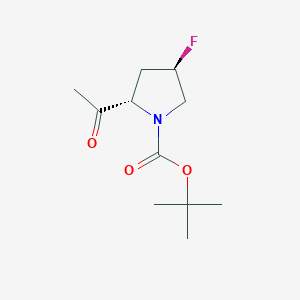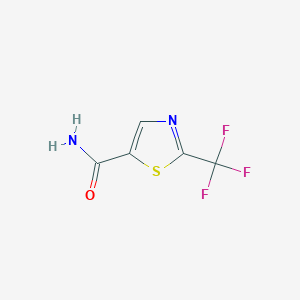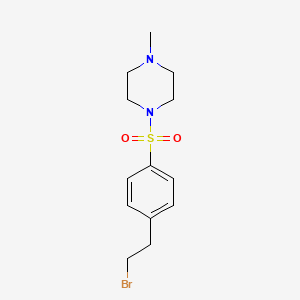
Ethylenebis(methyl cyanocarbonimidothioate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylenebis(methyl cyanocarbonimidothioate) is a chemical compound with the molecular formula C8H10N4S4 and a molecular weight of 290.45 g/mol . This compound is known for its unique structure, which includes two cyanocarbonimidothioate groups linked by an ethylene bridge. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethylenebis(methyl cyanocarbonimidothioate) typically involves the reaction of ethylene diamine with methyl cyanoacetate in the presence of sulfur. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The process can be summarized as follows:
Reaction of Ethylene Diamine with Methyl Cyanoacetate: This step involves the formation of an intermediate product.
Addition of Sulfur: Sulfur is added to the reaction mixture to form the final product, ethylenebis(methyl cyanocarbonimidothioate).
Industrial Production Methods
In an industrial setting, the production of ethylenebis(methyl cyanocarbonimidothioate) is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Ethylenebis(methyl cyanocarbonimidothioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The cyanocarbonimidothioate groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of ethylenebis(methyl cyanocarbonimidothioate).
Aplicaciones Científicas De Investigación
Ethylenebis(methyl cyanocarbonimidothioate) has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds.
Biology: The compound has been studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of ethylenebis(methyl cyanocarbonimidothioate) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the inhibition or activation of various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with cellular membranes and proteins involved in metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenebis(N-methylimidazolium) ditribromide: This compound is used in similar applications and has comparable chemical properties.
Ethylenebis(methyl cyanocarbonimidothioate): Similar in structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
Ethylenebis(methyl cyanocarbonimidothioate) is unique due to its specific combination of cyanocarbonimidothioate groups and ethylene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H10N4S4 |
|---|---|
Peso molecular |
290.5 g/mol |
Nombre IUPAC |
[2-(N-cyano-C-methylsulfanylcarbonimidoyl)sulfanylethylsulfanyl-methylsulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C8H10N4S4/c1-13-7(11-5-9)15-3-4-16-8(14-2)12-6-10/h3-4H2,1-2H3 |
Clave InChI |
MTTJAIUJQXSXFF-UHFFFAOYSA-N |
SMILES canónico |
CSC(=NC#N)SCCSC(=NC#N)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-[(1R)-6-bromoindan-1-YL]acetate](/img/structure/B13906803.png)

![Tert-butyl (5S)-3-oxo-5-[4-(trifluoromethyl)phenyl]morpholine-4-carboxylate](/img/structure/B13906816.png)
![4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide](/img/structure/B13906817.png)


![1-(4-Methoxyphenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13906827.png)
![Isopropyl 4-methyl-3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate](/img/structure/B13906831.png)


![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B13906850.png)
![N-[2-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]phenyl]propanamide](/img/structure/B13906861.png)

